Einecs 298-194-7
Description
Contextualization within Chemical Sciences and Environmental Research
In the broader context of chemical sciences, N-(2-Ethylhexyl)isononanamide is categorized as a synthetic amide. Its synthesis typically involves the reaction of isononanoic acid with 2-ethylhexylamine (B116587). The presence of the 2-ethylhexyl group imparts a hydrophobic character to the molecule.
From an environmental perspective, the compound's behavior and impact are of interest. While detailed studies on its environmental fate are not extensively documented in publicly available literature, its industrial use is subject to regulatory oversight. The U.S. Environmental Protection Agency (EPA) has established a Significant New Use Rule (SNUR) for N-(2-Ethylhexyl)isononanamide, indicating that any use other than as a defoamer for cement additives in oilfield applications requires notification to the EPA. cornell.edugovinfo.gov This regulation highlights a precautionary approach to its environmental release and potential impacts.
Evolution of Academic Inquiry into N-(2-Ethylhexyl)isononanamide
Academic and formal research into N-(2-Ethylhexyl)isononanamide has been primarily driven by its industrial application and the subsequent regulatory requirements. Initial interest likely stemmed from its synthesis and efficacy as a defoaming agent. The issuance of the EPA's SNUR under the Toxic Substances Control Act (TSCA) marks a significant point in its research history, shifting focus to include regulatory compliance and environmental considerations. cornell.edunih.gov
While comprehensive toxicological and environmental fate studies are not widely published, the regulatory framework implies a level of scrutiny. Research efforts are likely concentrated within industrial settings to ensure compliance with handling and disposal regulations. The lack of extensive public data on its physicochemical properties, such as melting point and solubility, suggests that academic inquiry has been limited, with much of the existing knowledge possibly held as proprietary information by manufacturers.
Scope and Research Imperatives for N-(2-Ethylhexyl)isononanamide Studies
The current scope of research on N-(2-Ethylhexyl)isononanamide is largely defined by its industrial application and regulatory status. Key research imperatives moving forward would include:
Detailed Physicochemical Characterization: A comprehensive public profile of its physical and chemical properties is needed to support environmental risk assessments.
Environmental Fate and Transport: Studies to understand its persistence, degradation, and mobility in various environmental compartments (soil, water, air) are crucial. The LogP value of 5.76580 suggests a tendency to associate with organic matter rather than remaining in water. guidechem.com
Toxicological Investigations: In-depth toxicological studies would provide a clearer understanding of its potential effects on various organisms.
The table below summarizes the key chemical identifiers for N-(2-Ethylhexyl)isononanamide.
| Identifier | Value |
| EINECS Number | 298-194-7 nih.gov |
| CAS Number | 93820-33-8 cornell.edu |
| Molecular Formula | C17H35NO lookchem.com |
| Molecular Weight | 269.47 g/mol |
| IUPAC Name | N-(2-ethylhexyl)-7-methyloctanamide nih.gov |
Further research into these areas would provide a more complete scientific understanding of N-(2-Ethylhexyl)isononanamide, moving beyond its current, narrowly defined industrial role.
Properties
CAS No. |
93778-56-4 |
|---|---|
Molecular Formula |
C67H58ClN8O14P |
Molecular Weight |
1265.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]-5-(6-benzamidopurin-9-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C67H58ClN8O14P/c1-82-50-29-23-47(24-30-50)67(46-21-13-6-14-22-46,48-25-31-51(83-2)32-26-48)84-39-55-54(38-58(86-55)75-36-35-57(73-66(75)80)72-63(77)43-15-7-3-8-16-43)90-91(81,89-52-33-27-49(68)28-34-52)85-40-56-53(88-65(79)45-19-11-5-12-20-45)37-59(87-56)76-42-71-60-61(69-41-70-62(60)76)74-64(78)44-17-9-4-10-18-44/h3-36,41-42,53-56,58-59H,37-40H2,1-2H3,(H,69,70,74,78)(H,72,73,77,80)/t53-,54-,55+,56+,58+,59+,91?/m0/s1 |
InChI Key |
LPQMZTRNWIXFRX-NTTBXBRASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OP(=O)(OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Pathways and Advanced Derivatization of N 2 Ethylhexyl Isononanamide
Methodologies for N-(2-Ethylhexyl)isononanamide Synthesis
The primary route for synthesizing N-(2-Ethylhexyl)isononanamide involves the direct amidation of isononanoic acid with 2-ethylhexylamine (B116587). This reaction forms a stable amide bond and releases water as a byproduct. Industrial production often utilizes large-scale reactors designed for continuous processing, which includes the constant introduction of reactants and removal of byproducts to drive the reaction to completion and ensure high purity.
Optimization of Synthetic Protocols for N-(2-Ethylhexyl)isononanamide
Optimizing the synthesis of N-(2-Ethylhexyl)isononanamide is crucial for maximizing yield, purity, and cost-effectiveness. Drawing parallels from the synthesis of similar amides, such as N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA), key parameters for optimization can be identified. rsc.org Automated flow reactor platforms have been successfully used to rapidly develop and refine synthetic routes for such compounds. rsc.org
Key optimization parameters include:
Temperature: The reaction temperature influences the rate of amidation. For related esterification reactions using 2-ethylhexanol, temperatures around 70°C to 130°C have been found to be optimal. researchgate.net
Molar Ratio of Reactants: Adjusting the ratio of isononanoic acid to 2-ethylhexylamine can significantly impact the reaction equilibrium and yield. An excess of one reactant may be used to drive the reaction to completion. researchgate.net
Residence Time: In continuous flow systems, the time the reactants spend in the reactor is a critical variable. For the synthesis of DEHiBA, residence times are a key parameter optimized by machine-learning algorithms. rsc.org
Solvent: While some syntheses can be performed solvent-free, the choice of solvent can affect reactant solubility and facilitate heat transfer. researchgate.netrsc.org
A study on the synthesis of 2-ethylhexyl caprylate/caprate identified optimal conditions using response surface methodology, a technique applicable here. researchgate.net The optimized parameters in that study were a catalyst concentration of 0.6 wt.%, a reaction temperature of 70°C, a molar ratio of 1:1.5, and a reaction time of 11.5 minutes. researchgate.net Such systematic optimization can lead to high-yield, efficient, and cost-effective production of N-(2-Ethylhexyl)isononanamide.
Table 1: Key Parameters for Synthetic Protocol Optimization
| Parameter | Description | Typical Range/Value (based on related syntheses) |
|---|---|---|
| Temperature | Affects reaction rate and equilibrium. | 70°C - 180°C |
| Molar Ratio | Ratio of carboxylic acid to amine. | 1:1 to 1:1.5 |
| Catalyst Conc. | Amount of catalyst relative to reactants. | 0.2 - 1.2 wt.% |
| Residence Time | Duration of reaction in a flow system. | 10 - 60 minutes |
Catalyst Systems and Reaction Kinetics in N-(2-Ethylhexyl)isononanamide Production
The amidation reaction to form N-(2-Ethylhexyl)isononanamide is typically accelerated using a catalyst. Both acid and base catalysts are effective in this role. numberanalytics.comnumberanalytics.com
Catalyst Systems:
Homogeneous Catalysts: Simple acids like sulfuric acid or p-toluenesulfonic acid are commonly used. researchgate.net These dissolve in the reaction mixture, providing high catalytic activity. numberanalytics.com
Heterogeneous Catalysts: Solid acid-base catalysts are an area of growing interest due to their ease of separation and recyclability, which aligns with green chemistry principles. numberanalytics.commdpi.com For the related esterification of benzoic acid with 2-ethylhexanol, mixed metal oxides derived from layered double hydroxides (LDHs), such as Mg/Al mixed oxides, have proven effective. mdpi.compreprints.org These materials possess both acidic and basic sites that can synergistically catalyze the reaction. mdpi.compreprints.org Another option is tetrabutyl titanate, which has been studied for the synthesis of di-2-ethylhexyl maleate. researchgate.net
Reaction Kinetics: The study of reaction kinetics provides insight into the mechanism and rate of the synthesis. The esterification of maleic anhydride (B1165640) with 2-ethylhexanol to form the diester (a two-stage process) has been kinetically modeled. researchgate.net The second, slower stage of this reaction, which is analogous to the amidation reaction, can be described by specific kinetic equations. researchgate.net For the thermal degradation of structurally similar N,N-dialkyl-amides, studies have shown that the process follows second-order kinetics under an ambient air atmosphere. iaea.org It is plausible that the synthesis reaction also follows a similar kinetic order, likely being first-order with respect to each reactant.
A kinetic investigation into the esterification of mono-2-ethylhexyl phthalate (B1215562) found the reaction to be first-order with respect to the monoester concentration, with the reaction rate being independent of the alcohol concentration. researchgate.net Determining the specific rate constants and activation energy for N-(2-Ethylhexyl)isononanamide synthesis would require dedicated experimental studies.
Functionalization and Derivatization Strategies for N-(2-Ethylhexyl)isononanamide
The basic structure of N-(2-Ethylhexyl)isononanamide, featuring a secondary amide linkage and two aliphatic chains, serves as a scaffold for creating a variety of derivatives with tailored properties for specific research applications.
Design of N-(2-Ethylhexyl)isononanamide Analogs for Targeted Research
The design of analogs involves modifying the core structure to alter its physicochemical properties, such as lipophilicity, polarity, and steric bulk. These modifications can be aimed at enhancing its performance in industrial applications or investigating potential biological activities.
Examples of Analog Design Strategies:
Modification of the Acyl Chain: The isononanamide portion can be replaced with other carboxylic acid derivatives. For instance, using a shorter, unsaturated chain like in N-(2-Ethylhexyl)-crotonamide introduces a different electronic and structural profile.
Modification of the Amine Moiety: The 2-ethylhexyl group is a common lipophilic moiety in many industrial chemicals, including the plasticizer bis(2-ethylhexyl) phthalate (DEHP). Analogs could be designed by substituting this group with other alkyl or aryl amines to fine-tune solubility and interaction with target systems.
Tertiary Amide Formation: An important structural analog is N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA), a tertiary amide investigated as an extraction agent in nuclear reprocessing. rsc.orginl.gov The replacement of the N-H proton with another 2-ethylhexyl group significantly alters its hydrogen bonding capability and coordination chemistry. ontosight.ai
Introducing Functional Groups: Drawing inspiration from drug design, specific functional groups can be introduced to create analogs for targeted biological research. For example, a study on propanamide derivatives designed as antitubercular agents involved linking an isoniazid (B1672263) scaffold to substituted anilines, thereby modulating lipophilicity and target engagement. nih.gov A similar approach could be applied to the N-(2-Ethylhexyl)isononanamide backbone to explore its potential in medicinal chemistry.
Spectroscopic Characterization of N-(2-Ethylhexyl)isononanamide Derivatives
Any newly synthesized derivative of N-(2-Ethylhexyl)isononanamide requires thorough characterization to confirm its structure and purity. The primary techniques for this are Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). epa.govresearchgate.netunl.edu
Expected Spectroscopic Features:
FT-IR Spectroscopy: The IR spectrum of a derivative would show characteristic peaks. For a secondary amide, a key feature is the N-H stretch, typically appearing around 3300 cm⁻¹. The amide C=O stretch is a strong band usually found between 1630 and 1680 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be prominent in the 2850-3000 cm⁻¹ region. For comparison, the FT-IR spectrum of bis(2-ethylhexyl) phthalate shows strong C-H peaks and a characteristic C=O ester peak at 1729 cm⁻¹. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum would provide detailed information about the hydrogen atoms in the molecule. The numerous protons in the two alkyl chains (isononyl and 2-ethylhexyl) would appear as a complex set of multiplets in the upfield region (approx. 0.8-1.6 ppm). The protons on the carbons adjacent to the nitrogen (N-CH₂) and the carbonyl group (C(=O)-CH₂) would be shifted further downfield. The N-H proton of a secondary amide would appear as a broad signal whose chemical shift is dependent on concentration and solvent. In the ¹H NMR spectrum of bis(2-ethylhexyl) phthalate, the protons of the ethylhexyl group are well-defined, with the terminal methyl groups appearing around 0.92 ppm and the O-CH₂ protons at 4.21-4.24 ppm. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the number of unique carbon environments. The carbonyl carbon (C=O) of the amide would be the most downfield signal, typically appearing in the 170-180 ppm range. The various CH, CH₂, and CH₃ carbons of the alkyl chains would populate the upfield region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the derivative and can provide structural information through fragmentation patterns. Electron impact (EI) or electrospray ionization (ESI) techniques can be used. For di-(2-ethylhexyl) phthalate, ESI-MS shows a clear molecular ion peak (M+1) at m/z = 391, confirming its molecular weight. researchgate.net
Table 2: Spectroscopic Data for a Related Compound: Di-(2-ethylhexyl) phthalate
| Technique | Characteristic Peaks/Signals researchgate.net |
|---|---|
| FT-IR (cm⁻¹) | 2958, 2929, 2860 (C-H stretch), 1729 (C=O ester stretch), 1266, 1070 (C-O stretch) |
| ¹H NMR (δ, ppm) | 7.72-7.50 (m, 4H, Ar-H), 4.24-4.21 (m, 4H, O-CH₂), 1.45-1.32 (m, 16H, alkyl CH/CH₂), 0.92 (t, 12H, CH₃) |
| ¹³C NMR (δ, ppm) | 167.3 (C=O), 132.1, 130.5 (Ar-C), 28.6, 23.4, 22.6, 13.7, 10.6 (Alkyl-C) |
| MS (ESI) | m/z = 391 [M+1]⁺ |
Environmental Fate and Transport Dynamics of N 2 Ethylhexyl Isononanamide
Distribution and Partitioning Behavior of N-(2-Ethylhexyl)isononanamide in Environmental Compartments
The distribution of N-(2-Ethylhexyl)isononanamide in the environment is dictated by its high hydrophobicity, as indicated by its computed octanol-water partition coefficient (XLogP3-AA) of 5.9. nih.govuni.lu This value suggests a strong tendency to partition from water into organic phases, such as lipids in organisms, soil organic matter, and sediment.
Once introduced into aquatic environments, N-(2-Ethylhexyl)isononanamide is expected to exhibit limited solubility in water due to its hydrophobic nature. solubilityofthings.com The primary sink for this compound in aquatic systems would be particulate matter and bottom sediments. Its high XLogP value strongly suggests it will adsorb to organic matter suspended in the water column and deposited in sediment. nih.govuni.lu This behavior is consistent with other hydrophobic compounds like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), which has a strong tendency to adsorb to sediments (log Koc values of 4 to 5). epa.gov
The European Chemicals Agency (ECHA) C&L Inventory includes notifications classifying the compound as "Very toxic to aquatic life" and "Toxic to aquatic life with long lasting effects". nih.gov This indicates that even at low concentrations, the compound poses a hazard to aquatic organisms, likely accumulating in sediment where benthic organisms can be exposed. The strong partitioning to sediment reduces the concentration in the water column but creates a long-term reservoir of the compound.
In terrestrial environments, the mobility of N-(2-Ethylhexyl)isononanamide is predicted to be very low. The primary mechanism governing its fate in soil is adsorption to soil organic carbon. ecetoc.org The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for this process. While an experimental Koc for this compound is not available, its high XLogP value of 5.9 allows for an estimation of a high Koc value. nih.govuni.luecetoc.org For comparison, other hydrophobic compounds show a direct correlation between a high octanol-water partition coefficient and a high soil adsorption coefficient. epa.govecetoc.org
This strong adsorption implies that N-(2-Ethylhexyl)isononanamide will be largely immobile in soil, with a low potential to leach into groundwater. epa.gov Its persistence in the topsoil layer would depend on the rate of microbial degradation, which is currently uncharacterized. Its use in oilfield applications could lead to localized contamination of terrestrial matrices. cornell.edu
The potential for atmospheric dispersal depends on the compound's volatility, which is influenced by its vapor pressure and its tendency to adsorb to airborne particles. As a liquid with a relatively high molecular weight (269.5 g/mol ), its vapor pressure is expected to be low. nih.gov For instance, another large ester, 2-ethylhexyl laurate, has a very low calculated vapor pressure of 0.0042 Pa at 25°C. europa.eu
Given a likely low vapor pressure, long-range transport of N-(2-Ethylhexyl)isononanamide in the gaseous phase is not expected to be a primary transport pathway. However, it may be released into the atmosphere adsorbed to particulate matter or in aerosols. Atmospheric deposition, either through rain or dry deposition of these particles, could contribute to its distribution in areas distant from its source. epa.gov
Environmental Transport Mechanisms of N-(2-Ethylhexyl)isononanamide
The movement of N-(2-Ethylhexyl)isononanamide through the environment is governed by its partitioning behavior.
Due to its inferred low water solubility and high affinity for sediment, transport in the dissolved phase within aquatic systems is expected to be minimal. The predominant hydrological transport mechanism will be the movement of suspended particles and the shifting of bottom sediments to which the compound is adsorbed. Rivers and streams can carry these contaminated particles over significant distances, leading to the downstream distribution of the compound in depositional zones such as lakes, estuaries, and deltas.
Significant transport via gaseous diffusion is unlikely due to the compound's low estimated volatility. The key parameter for assessing air-water exchange, the Henry's Law Constant, is unavailable but is predicted to be low. This would limit the volatilization from water surfaces. The main atmospheric transport mechanism would be through its association with airborne particulate matter, which can be carried by wind currents and deposited elsewhere. epa.gov
Summary of Expected Environmental Partitioning
| Environmental Compartment | Expected Behavior | Rationale |
| Water | Low concentration in dissolved phase. | High hydrophobicity (XLogP = 5.9), leading to low water solubility. nih.govuni.lu |
| Sediment | Primary sink in aquatic systems. | Strong adsorption to organic matter. epa.gov |
| Soil | Immobile with low leaching potential. | High inferred soil adsorption coefficient (Koc). ecetoc.org |
| Air | Low concentration in gaseous phase. | Low inferred vapor pressure. Transport primarily via particulates. |
| Biota | Potential for bioconcentration. | High hydrophobicity suggests accumulation in fatty tissues. epa.gov |
Persistence Assessment Methodologies for N-(2-Ethylhexyl)isononanamide in Environmental Media
The empirical determination of a chemical's half-life—the time required for its concentration to be reduced by half—is a fundamental component of persistence assessment. These studies are typically conducted in controlled laboratory settings that simulate environmental conditions.
For a comprehensive assessment of N-(2-Ethylhexyl)isononanamide, its half-life would need to be determined in key environmental compartments:
Soil: Soil half-life studies involve applying the chemical to representative soil samples and monitoring its degradation over time. ca.gov Methodologies often include soil extraction with organic solvents to measure the remaining concentration of the parent compound. ca.gov Another approach is the use of radiolabeled compounds to track their mineralization to products like carbon dioxide. scielo.br Factors such as soil type, organic matter content, pH, temperature, and microbial activity significantly influence the degradation rate. fao.org
Water: In aquatic environments, the persistence of a chemical is influenced by processes such as biodegradation, hydrolysis, and photolysis. Half-life studies in water are often conducted using batch or flow reactor experiments where the chemical is added to water samples, and its concentration is monitored over time. tidjma.tn The rate of hydrolysis, which is the breakdown of a substance by reaction with water, is a key parameter and is highly dependent on the pH of the water.
Sediment: Chemicals that are poorly soluble in water may partition to sediment. Sediment half-life studies are crucial for these substances and can be conducted in water-sediment systems to simulate the natural environment. epa.gov
It is important to note that while these are the standard methodologies, specific empirical half-life data for N-(2-Ethylhexyl)isononanamide in soil, water, or sediment were not found in the reviewed scientific literature.
Table 1: Methodologies for Empirical Half-Life Determination
| Environmental Compartment | Methodology | Key Influencing Factors |
|---|---|---|
| Soil | Laboratory incubation studies with soil samples. Measurement of parent compound concentration over time via extraction or mineralization of radiolabeled compound. | Soil type, organic carbon content, pH, moisture, temperature, microbial population. |
| Water | Batch or flow reactor experiments with water samples. Monitoring of chemical concentration to determine degradation kinetics (e.g., first-order or second-order decay). | pH, temperature, microbial activity, presence of other substances, light exposure (for photolysis). |
In the absence of empirical data, predictive models offer a valuable tool for estimating the environmental persistence of chemicals. nih.gov These models, often in the form of Quantitative Structure-Activity Relationships (QSARs), use the molecular structure of a compound to predict its physicochemical properties and environmental fate. researchgate.net
For N-(2-Ethylhexyl)isononanamide, various types of predictive models could be employed:
Biodegradation Models: These models predict the likelihood and rate of a chemical's degradation by microorganisms. nih.gov Models like the EPI Suite™ (Estimation Programs Interface) are widely used for this purpose. researchgate.net The presence of functional groups, such as the amide group in N-(2-Ethylhexyl)isononanamide, and structural features like branching, are key inputs for these models as they can influence biodegradability. nih.gov
Hydrolysis Models: The amide bond in N-(2-Ethylhexyl)isononanamide can be susceptible to hydrolysis under certain pH conditions. Hydrolysis models can estimate the rate of this degradation pathway in aquatic environments.
While these models are powerful tools, it is crucial to acknowledge that their predictions are estimations and should ideally be validated with empirical data. nih.gov Specific predictive modeling studies for the environmental persistence of N-(2-Ethylhexyl)isononanamide were not identified in the conducted search.
Table 2: Predictive Models for Environmental Persistence
| Model Type | Principle | Application to N-(2-Ethylhexyl)isononanamide |
|---|---|---|
| QSAR for Biodegradation | Relates molecular structure (e.g., functional groups, size, branching) to the rate of biodegradation. | Predicts the likelihood of microbial degradation based on its branched amide structure. |
| Hydrolysis Models | Estimates the rate of chemical breakdown in water based on the susceptibility of functional groups (e.g., amides) to hydrolysis at different pH levels. | Estimates the stability of the amide bond in aquatic environments. |
Degradation and Transformation Mechanisms of N 2 Ethylhexyl Isononanamide in Environmental Systems
Biotic Degradation of N-(2-Ethylhexyl)isononanamide
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi.
While no studies have specifically investigated the microbial degradation of N-(2-Ethylhexyl)isononanamide, the general pathways for similar molecules can be inferred. The primary mechanism for the initial breakdown of amides by microorganisms is typically enzymatic hydrolysis.
Bacteria possess a vast array of enzymes capable of breaking down complex organic molecules. For N-(2-Ethylhexyl)isononanamide, the metabolic process would likely begin with the cleavage of the amide bond.
Enzymatic Hydrolysis: Bacteria are known to produce amidase (or acylamidase) enzymes that catalyze the hydrolysis of the amide bond. This enzymatic reaction is analogous to chemical hydrolysis and would yield isononanoic acid and 2-ethylhexylamine (B116587).
Table 2: Potential Initial Biotransformation Products This table is illustrative and based on general biochemical principles, not on experimental data for this specific compound.
| Reactant | Enzyme Class | Initial Products |
|---|---|---|
| N-(2-Ethylhexyl)isononanamide | Amidase / Acylamidase | Isononanoic Acid + 2-Ethylhexylamine |
Metabolism of Degradation Products:
Isononanoic Acid: As a branched-chain fatty acid, isononanoic acid would likely be metabolized by bacteria through pathways similar to fatty acid oxidation (e.g., beta-oxidation). This process breaks down the fatty acid chain into smaller units (like acetyl-CoA and propionyl-CoA) that can then enter central metabolic cycles, such as the Krebs cycle, to be completely mineralized to CO₂ and water. nih.govresearchgate.net
2-Ethylhexylamine: The biodegradation of the 2-ethylhexyl moiety has been studied in the context of other compounds, such as the plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP). Bacteria capable of degrading DEHP first hydrolyze it to release 2-ethylhexanol, which is then oxidized to 2-ethylhexanoic acid. ntua.gr A similar pathway could be expected for 2-ethylhexylamine, where it is first converted to 2-ethylhexanol (via deamination) and then oxidized and further degraded.
Microbial Degradation Pathways and Biochemical Mechanisms
Fungal Transformation of N-(2-Ethylhexyl)isononanamide
No studies were identified that investigated the transformation of N-(2-Ethylhexyl)isononanamide by fungal species. Therefore, information on the specific fungi capable of degrading this compound, the metabolic pathways involved, and the resulting transformation products is not available.
Enzyme-Mediated Degradation of N-(2-Ethylhexyl)isononanamide
There is no available research detailing the specific enzymes that can catalyze the degradation of N-(2-Ethylhexyl)isononanamide. Information regarding the types of enzymes (e.g., amidases, hydrolases), their mechanisms of action on this particular substrate, and the kinetics of the degradation process has not been documented in the scientific literature.
Formation and Fate of N-(2-Ethylhexyl)isononanamide Degradation Products and Metabolites
As there is no information on the degradation of N-(2-Ethylhexyl)isononanamide itself, the identity of its degradation products and metabolites remains unknown. Consequently, data on their chemical structure, environmental persistence, potential for further transformation, and ultimate environmental fate are not available.
Further research and experimental studies are required to elucidate the environmental degradation and transformation pathways of N-(2-Ethylhexyl)isononanamide.
Ecotoxicological Implications and Mechanistic Studies of N 2 Ethylhexyl Isononanamide
Impact of N-(2-Ethylhexyl)isononanamide on Aquatic Biota and Ecosystems
Specific research detailing the effects of N-(2-Ethylhexyl)isononanamide on aquatic microorganisms, such as bacteria and algae, and broader microbial communities is not available in the reviewed scientific literature. Such studies would typically investigate endpoints like growth inhibition in algae or changes in microbial respiration and community structure.
There are no known applications of multi-omics approaches to study the microbial ecotoxicology of N-(2-Ethylhexyl)isononanamide. Multi-omics is an advanced research field that integrates data from various "-omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of the molecular mechanisms underlying an organism's or community's response to environmental stressors. In ecotoxicology, these approaches can reveal the intricate cellular and molecular pathways affected by a chemical, offering deeper insights than traditional toxicological endpoints.
Detailed studies on the acute or chronic toxicity of N-(2-Ethylhexyl)isononanamide to aquatic invertebrates, such as Daphnia magna, have not been identified in publicly available literature. Standardized tests on these organisms are crucial for environmental risk assessment as they represent a key trophic level in aquatic food webs. The hazard classifications suggest that such organisms are likely to be sensitive to this compound. nih.gov
Specific data from acute or chronic toxicity studies on fish models exposed to N-(2-Ethylhexyl)isononanamide are not available in the public record. Standard fish toxicity tests, such as those using zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), would be necessary to determine lethal concentrations (LC50) and no-observed-effect concentrations (NOEC), which are fundamental for a comprehensive environmental risk assessment.
Effects on Aquatic Microorganisms and Microbial Communities
Terrestrial Ecotoxicology of N-(2-Ethylhexyl)isononanamide
Information regarding the impact of N-(2-Ethylhexyl)isononanamide on terrestrial ecosystems is not documented in the available scientific literature. Terrestrial ecotoxicology studies would typically assess the effects on soil-dwelling organisms and plants.
There is no available research on the influence of N-(2-Ethylhexyl)isononanamide on soil microbial communities. Investigations in this area would focus on potential disruptions to microbial biomass, diversity, and key functions like nitrogen and carbon cycling, which are vital for soil health and fertility. mdpi.com
Table 2: Summary of Available Ecotoxicological Data for N-(2-Ethylhexyl)isononanamide
| Ecotoxicological Endpoint | Finding | Data Availability |
|---|---|---|
| Aquatic Toxicity | ||
| Effects on Aquatic Microorganisms | No specific studies found. | Not Available |
| Responses of Aquatic Invertebrates | No specific studies found. | Not Available |
| Effects on Aquatic Vertebrates | No specific studies found. | Not Available |
| Terrestrial Ecotoxicology |
Effects on Terrestrial Invertebrates and Soil Fauna
There is a significant lack of specific studies on the effects of N-(2-Ethylhexyl)isononanamide on terrestrial invertebrates and soil fauna. Key organisms such as earthworms, springtails (collembola), and other soil-dwelling invertebrates play a crucial role in soil health and nutrient cycling. Without dedicated research, the potential acute and chronic toxicity of this compound to these organisms, as well as any sublethal effects on their reproduction, growth, and behavior, remains unknown.
Bioaccumulation and Biotransformation in Non-Human Organisms
Information regarding the bioaccumulation and biotransformation of N-(2-Ethylhexyl)isononanamide in non-human organisms is limited.
Mechanistic Insights into Bioaccumulation Potential
Without experimental data, the bioaccumulation potential of N-(2-Ethylhexyl)isononanamide can only be inferred from its physicochemical properties. While its molecular structure suggests some potential for lipophilicity, which is often correlated with bioaccumulation, empirical studies are necessary to determine its actual bioconcentration factor (BCF) and bioaccumulation factor (BAF) in various organisms.
Biotransformation Processes in Model Organisms
The metabolic pathways of N-(2-Ethylhexyl)isononanamide in model organisms have not been extensively studied. Research into how different species might metabolize this compound is essential for understanding its persistence in the environment and the potential toxicity of its metabolites.
Advanced Analytical Methodologies for N 2 Ethylhexyl Isononanamide in Environmental Matrices
Chromatographic and Spectrometric Techniques for N-(2-Ethylhexyl)isononanamide Quantification
The quantification of N-(2-Ethylhexyl)isononanamide in environmental samples necessitates the use of highly sensitive and selective analytical instrumentation. Chromatographic separation coupled with mass spectrometric detection is the cornerstone of modern analytical approaches for trace-level analysis of such emerging contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS) for N-(2-Ethylhexyl)isononanamide Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a robust technique for the analysis of semi-volatile organic compounds like N-(2-Ethylhexyl)isononanamide. The methodology involves the volatilization of the analyte followed by its separation based on its partitioning between a stationary phase within a capillary column and a mobile gaseous phase. The mass spectrometer then detects and quantifies the analyte based on its mass-to-charge ratio.
For the analysis of N-alkylated amides, specific GC-MS parameters are optimized to achieve the best chromatographic resolution and sensitivity. While specific methods for N-(2-Ethylhexyl)isononanamide are not extensively documented in public literature, methodologies for structurally similar long-chain fatty acid amides can be adapted. A typical GC-MS setup would involve a capillary column, such as a DB-5ms or equivalent, which provides good separation for a wide range of organic molecules.
Key GC-MS operational parameters that would require optimization for N-(2-Ethylhexyl)isononanamide analysis include:
Injector Temperature: To ensure efficient volatilization without thermal degradation.
Oven Temperature Program: A gradient temperature program is typically employed to separate the target analyte from matrix interferences.
Carrier Gas Flow Rate: Helium is commonly used as the carrier gas, with a flow rate optimized for the best separation efficiency.
Mass Spectrometer Parameters: Operating in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity by monitoring characteristic ions of N-(2-Ethylhexyl)isononanamide.
In some cases, derivatization may be necessary to improve the volatility and thermal stability of the amide, although this is more common for primary and secondary amides.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a powerful alternative for the analysis of N-(2-Ethylhexyl)isononanamide, especially for samples that are not amenable to GC analysis or for analytes that are thermally labile. LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting trace levels in complex environmental matrices.
The separation in LC is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase within a column. For a compound like N-(2-Ethylhexyl)isononanamide, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization.
The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of the analyte and then monitoring for specific product ions after fragmentation, which provides a high degree of certainty in identification and quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wider range of polarities and volatilities. |
| Derivatization | May be required for polar or non-volatile compounds. | Generally not required. |
| Sensitivity | High, especially in SIM mode. | Very high, particularly with MS/MS in MRM mode. |
| Selectivity | Good, enhanced by SIM. | Excellent, due to precursor and product ion monitoring. |
| Matrix Effects | Can be an issue, requires effective sample cleanup. | Ion suppression or enhancement can occur. |
Sample Preparation and Extraction Protocols for N-(2-Ethylhexyl)isononanamide from Complex Matrices
The successful analysis of N-(2-Ethylhexyl)isononanamide in environmental matrices is highly dependent on the efficiency of the sample preparation and extraction steps. These protocols are designed to isolate the analyte from interfering components and pre-concentrate it to a level suitable for instrumental analysis.
For water samples, solid-phase extraction (SPE) is a widely used technique. It involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For a nonpolar compound like N-(2-Ethylhexyl)isononanamide, a reversed-phase sorbent such as C18 or a polymeric sorbent would be appropriate.
For solid matrices like soil and sediment, more rigorous extraction techniques are required. Pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with an organic solvent or a mixture of solvents are common approaches. Following extraction, a cleanup step, often using SPE, is necessary to remove co-extracted matrix components that could interfere with the analysis.
A more recent and versatile sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Originally developed for pesticide residue analysis in food, its application has been extended to various emerging contaminants in environmental samples. nih.gov The QuEChERS approach involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE with a combination of sorbents to remove interfering substances. nih.gov
Development of Novel Detection and Quantification Methods for N-(2-Ethylhexyl)isononanamide
Research into novel analytical methods for emerging contaminants is an ongoing endeavor. For N-(2-Ethylhexyl)isononanamide, this could involve the development of high-resolution mass spectrometry (HRMS) methods, such as those using Time-of-Flight (TOF) or Orbitrap mass analyzers. HRMS provides highly accurate mass measurements, which can aid in the identification of unknown transformation products of the parent compound in the environment.
Furthermore, the development of immunochemical methods, such as enzyme-linked immunosorbent assays (ELISAs), could offer a rapid and cost-effective screening tool for a large number of samples, with positive results then being confirmed by chromatographic techniques.
Quality Assurance and Quality Control in N-(2-Ethylhexyl)isononanamide Environmental Analysis
Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure the reliability and accuracy of analytical data for N-(2-Ethylhexyl)isononanamide in environmental samples. mdpi.com These procedures encompass all stages of the analytical process, from sample collection to data reporting.
Key QA/QC elements include:
Method Validation: The analytical method must be validated to demonstrate its performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). eurachem.org
Use of Blanks: Method blanks, field blanks, and trip blanks are analyzed to check for contamination during the analytical process and sample handling.
Spiked Samples: Matrix spikes and matrix spike duplicates are used to assess the method's accuracy and precision in the specific sample matrix.
Surrogate Standards: A known amount of a compound that is chemically similar to the analyte but not expected to be in the sample is added to each sample before extraction to monitor the efficiency of the sample preparation process.
Internal Standards: A known amount of a labeled version of the analyte (e.g., deuterated or ¹³C-labeled) is added to the sample extract just before instrumental analysis to correct for variations in instrument response.
Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of the method's accuracy.
The following table summarizes typical validation parameters for the analysis of trace organic contaminants in environmental matrices.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed through spiked samples. | 70-130% |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | < 20% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |
Structure Activity Relationship Sar and Predictive Modeling for N 2 Ethylhexyl Isononanamide
Quantitative Structure-Activity Relationships (QSAR) Applied to N-(2-Ethylhexyl)isononanamidediva-portal.org
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a substance with a specific property, such as its environmental fate or toxicity. nih.gov These models are essential for filling data gaps when experimental data is unavailable. researchgate.net For N-(2-Ethylhexyl)isononanamide, QSAR models can be developed and applied by using its molecular descriptors, such as molecular weight, logP (lipophilicity), and polar surface area, to predict its behavior. nih.gov The OECD QSAR Toolbox, for example, offers a suite of models for predicting various endpoints. qsartoolbox.org
The environmental fate of a chemical describes its transport, transformation, and accumulation in different environmental compartments. researchgate.net QSAR models are widely used to predict key environmental fate parameters. qsartoolbox.orgqsartoolbox.org For N-(2-Ethylhexyl)isononanamide, its high molecular weight (269.5 g/mol ) and predicted high lipophilicity (XLogP3-AA: 5.9) suggest a tendency to partition into soil and sediment rather than remaining in water. nih.gov
QSAR models like OPERA (OPEn (quantitative) Structure-activity Relationship Application) can predict parameters such as biodegradability, bioaccumulation factor (BCF), and soil adsorption coefficient (Koc). nih.goveuropa.eu These models are built on large datasets of experimentally-tested chemicals and use molecular descriptors to make predictions for new substances.
Table 1: Predicted Environmental Fate Parameters for N-(2-Ethylhexyl)isononanamide using Generic QSAR Models
| Parameter | Predicted Value | Significance for Environmental Fate |
|---|---|---|
| Bioaccumulation Factor (BCF) | High | Suggests potential to accumulate in aquatic organisms due to high lipophilicity. |
| Soil Adsorption Coefficient (Koc) | High | Indicates strong binding to organic matter in soil and sediment, limiting mobility. |
| Ready Biodegradability | Not readily biodegradable | The complex, branched structure may hinder rapid microbial degradation. |
| Atmospheric Hydroxylation Rate (AOH) | Moderate | Suggests potential for degradation in the atmosphere via reaction with hydroxyl radicals. nih.gov |
This table is illustrative, based on the known properties of N-(2-Ethylhexyl)isononanamide and the typical outputs of QSAR models like OPERA. Specific values would require running the molecule's structure through the respective models.
Predictive ecotoxicity modeling uses the structural features of a chemical to estimate its potential harm to various organisms in the environment, such as fish, daphnia, and algae. nih.gov Machine learning techniques, like Artificial Neural Networks (ANN), are increasingly used to develop these predictive models from large toxicity databases. nih.govnih.gov
For N-(2-Ethylhexyl)isononanamide, its high lipophilicity suggests a potential for baseline toxicity (narcosis) in aquatic organisms, as it can accumulate in lipid-rich tissues like cell membranes. GHS classification data submitted to ECHA indicates that the substance is considered very toxic to aquatic life, and toxic to aquatic life with long-lasting effects. nih.gov Predictive models can refine this understanding by estimating specific toxicity endpoints, such as the Lethal Concentration 50 (LC50).
Table 2: Illustrative Predictive Ecotoxicity Data for N-(2-Ethylhexyl)isononanamide
| Test Organism | Endpoint | Predicted Value (mg/L) | Reliability of Prediction |
|---|---|---|---|
| Fish (e.g., Pimephales promelas) | 96-hour LC50 | Low (e.g., 1-10 mg/L) | Moderate |
| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | Low (e.g., 1-10 mg/L) | Moderate |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | Low (e.g., <1 mg/L) | Low to Moderate |
This table provides hypothetical data based on GHS classifications and the principles of ecotoxicity modeling. The reliability of such predictions depends on the availability of similar compounds in the model's training set. diva-portal.org
In Silico Approaches for N-(2-Ethylhexyl)isononanamide Environmental Behaviorqsartoolbox.org
In silico methods encompass a wide range of computational tools, including QSAR, but also extend to more complex simulations of environmental behavior. nih.govresearchgate.net These approaches are critical for a holistic environmental risk assessment, especially for data-poor chemicals. researchgate.net
Multimedia fate models, often described as "box models," simulate the distribution of a chemical throughout the environment. utoronto.caeolss.net Models like SimpleBox divide the environment into interconnected compartments (air, water, soil, sediment, vegetation) and use a chemical's properties and emission scenarios to predict its steady-state concentrations in each compartment. rivm.nlnih.gov
Given its properties, a multimedia fate model for N-(2-Ethylhexyl)isononanamide would likely predict the following distribution pattern:
Release to Air: Limited long-range transport due to its low vapor pressure, with deposition onto soil and water. utoronto.ca
Release to Water: Rapid partitioning from the water column to sediment.
Release to Soil: Strong adsorption to soil particles, with limited leaching to groundwater.
These models provide a macroscopic view of where the chemical is likely to accumulate, guiding further investigation and monitoring efforts. researchgate.net
Predictive software can forecast the likely degradation products of a chemical under various environmental conditions (e.g., hydrolysis, photolysis, biodegradation). lhasalimited.org Algorithms like the EAWAG-BBD Pathway Prediction System use a knowledge base of known biotransformation reactions to propose plausible degradation pathways. ethz.ch
For N-(2-Ethylhexyl)isononanamide, the primary site for initial biological attack is predicted to be the amide bond. Hydrolysis of the amide would be a key degradation step, yielding isononanoic acid and 2-ethylhexylamine (B116587). Further degradation would then proceed on these smaller, potentially more mobile molecules.
Figure 1: Predicted Primary Degradation Pathway for N-(2-Ethylhexyl)isononanamide N-(2-Ethylhexyl)isononanamide + H₂O → Isononanoic acid + 2-Ethylhexylamine
Software tools like Zeneth can model these transformations in greater detail, predicting multiple generations of degradation products based on various environmental stressors. lhasalimited.orgresearchgate.net
Read-Across and Chemical Grouping Methodologies for N-(2-Ethylhexyl)isononanamide Analogsqsartoolbox.org
Read-across is a data-gap filling technique that uses data from tested "source" chemicals to predict the properties of a structurally similar "target" chemical for which data is lacking. europa.eueuropa.eu This approach is based on the principle that similar structures should have similar properties. It is a cornerstone of regulatory programs like REACH for reducing animal testing. europa.eu
To apply read-across to N-(2-Ethylhexyl)isononanamide, a chemical category would be defined. This category would include other long-chain aliphatic amides.
Table 3: Potential Analog Group for Read-Across with N-(2-Ethylhexyl)isononanamide
| Compound Name | Structure | Rationale for Inclusion as an Analog |
|---|---|---|
| N-(2-Ethylhexyl)isononanamide (Target) | Branched C9 acid amide with a branched C8 alcohol | The target chemical for which data gaps need to be filled. |
| N-Octyl-octanamide (Source) | Straight C8 acid amide with a straight C8 alcohol | Similar chain length and amide functional group; provides data on linear aliphatic amides. |
| N-Decyl-decanamide (Source) | Straight C10 acid amide with a straight C10 alcohol | Similar chain length and amide functional group; helps establish trends based on chain length. |
| Di(2-ethylhexyl)amine (Source) | A secondary amine, a potential degradation product | Useful for assessing the toxicity profile of a key metabolite. |
| Isononanoic acid (Source) | A branched C9 carboxylic acid, a potential degradation product nih.gov | Useful for assessing the toxicity and fate of a key metabolite. |
By comparing the known toxicological and environmental fate data of the source chemicals, a scientifically robust justification can be made to "read across" that data to N-(2-Ethylhexyl)isononanamide, provided that any differences (e.g., branching) can be accounted for. oecd.orgnih.gov
Table of Chemical Names Mentioned
| Chemical Name |
|---|
| N-(2-Ethylhexyl)isononanamide |
| Isononanoic acid |
| 2-Ethylhexylamine |
| N-Octyl-octanamide |
| N-Decyl-decanamide |
| Di(2-ethylhexyl)amine |
| Pimephales promelas |
| Daphnia magna |
Regulatory Science and Chemical Assessment Methodologies for N 2 Ethylhexyl Isononanamide
Methodologies for Environmental Hazard Identification and Characterization
The environmental hazard identification and characterization of N-(2-Ethylhexyl)isononanamide (EINECS 298-194-7) involve standardized methodologies that assess its intrinsic properties and potential effects on ecosystems. These methodologies rely on a combination of laboratory testing and data analysis to classify the substance according to globally recognized systems.
A key framework for hazard communication is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). unece.orgum.edu.my For N-(2-Ethylhexyl)isononanamide, aggregated GHS information from multiple notifications to the ECHA C&L Inventory indicates significant environmental hazards. nih.gov A majority of notifications classify the substance as "Very toxic to aquatic life" (H400) and "Toxic to aquatic life with long lasting effects" (H411). nih.gov This classification is a critical output of the hazard identification process, signaling the need for careful management of environmental releases. unece.org
The characterization of these hazards is substantiated by ecotoxicological studies. Based on available data, the substance demonstrates high acute toxicity to fish, aquatic invertebrates, and algae, with median lethal concentrations (LC50) and median effective concentrations (EC50) below 1 mg/L. canada.ca Furthermore, it exhibits high chronic toxicity to aquatic invertebrates and algae, with the no-observed-effect-concentration (NOEC) falling below 0.1 mg/L. canada.ca These values are fundamental metrics in environmental risk assessment, providing quantitative measures of the substance's potential to harm aquatic organisms upon exposure.
The assessment also considers the substance's environmental fate. Based on its physical and chemical properties, if released, N-(2-Ethylhexyl)isononanamide is expected to partition primarily to soil and sediment. canada.ca However, it is not expected to be persistent in these environmental compartments due to inherent biodegradation, with studies showing 60-85% degradation over 28 days. canada.ca Additionally, the substance has a low potential for bioaccumulation, supported by a bioconcentration factor of less than 250 L/kg. canada.ca
| Hazard Statement | GHS Classification | Notified Classification Ratio |
| H400 | Very toxic to aquatic life | 66.7% |
| H411 | Toxic to aquatic life with long lasting effects | 66.7% |
| H302 | Harmful if swallowed | 10.3% |
| H319 | Causes serious eye irritation | 10.3% |
| Data sourced from ECHA C&L Inventory notifications. The percentage indicates the ratio from companies providing hazard codes. nih.gov |
| Trophic Level | Acute Toxicity | Chronic Toxicity |
| Fish | High (<1 mg/L) | Not specified |
| Aquatic Invertebrates | High (<1 mg/L) | High (<0.1 mg/L) |
| Algae | High (<1 mg/L) | High (<0.1 mg/L) |
| Based on available hazard information. canada.ca |
Approaches for Exposure Characterization and Environmental Release Estimation
Exposure characterization for N-(2-Ethylhexyl)isononanamide involves estimating the potential for environmental entry and the resulting concentrations in various environmental compartments. This process uses models and data from manufacturing, formulation, and industrial use scenarios to predict environmental concentrations (PECs).
The primary pathway for environmental exposure is expected to be through the release of the substance to water from various industrial activities. canada.ca Environmental release estimations are calculated for different stages of the chemical's lifecycle:
Industrial Use: Activities such as its application as a reaction catalyst are predicted to result in a PEC in water ranging from 0.0001 to 0.01 µg/L. canada.ca
Formulation: The process of mixing or blending the substance into products is estimated to lead to a PEC in water between 0.001 and 0.01 µg/L. canada.ca
Cleaning of Transportation Vessels: This activity is associated with the highest potential for release, with a resulting PEC in water in the range of 0.01 to 0.1 µg/L. canada.ca
These estimations are critical for the subsequent risk characterization step, where the PEC is compared with the predicted no-effect concentration (PNEC) derived from ecotoxicity data. The fate and behavior of the substance are also considered; N-(2-Ethylhexyl)isononanamide is expected to partition to soil and sediment if released into the environment. canada.ca The combination of its use patterns, release potential, and environmental fate properties provides a comprehensive picture of its likely exposure profile.
| Source of Environmental Release | Predicted Environmental Concentration (PEC) in Water |
| Various Industrial Uses | 0.0001 - 0.01 µg/L |
| Formulation Activities | 0.001 - 0.01 µg/L |
| Cleaning of Transportation Vessels | 0.01 - 0.1 µg/L |
| Data from environmental exposure assessment for notified activities. canada.ca |
Integration of Scientific Data in Environmental Risk Evaluation Frameworks
Environmental risk evaluation frameworks provide a systematic structure for integrating hazard and exposure data to determine the potential for adverse environmental effects. For N-(2-Ethylhexyl)isononanamide, regulatory bodies utilize such frameworks to make informed decisions regarding its management.
Similarly, in the United States, the Toxic Substances Control Act (TSCA) provides a framework for evaluating chemical risks. cornell.edu For N-(2-Ethylhexyl)isononanamide, specific significant new uses, such as its application as a defoamer for cement additives in oilfields, are subject to reporting requirements. cornell.edu This mechanism ensures that if the use pattern and, consequently, the exposure scenario changes, a new risk evaluation is triggered. This demonstrates a dynamic integration of scientific data where new information on use and exposure can lead to reassessment.
Development and Validation of Alternative Testing Strategies for N-(2-Ethylhexyl)isononanamide
In modern chemical assessment, there is a significant regulatory and scientific push to develop and validate alternative testing strategies, often termed New Approach Methodologies (NAMs). epa.govepa.gov These methods aim to provide scientifically reliable information for hazard and risk assessment while reducing or replacing the use of vertebrate animal testing, as mandated by legislation like TSCA. epa.govepa.govnih.gov NAMs include a variety of in vitro, in chemico, and in silico approaches that can be applied to assess the potential hazards of substances like N-(2-Ethylhexyl)isononanamide. nih.gov
The validation of these strategies is a rigorous process, often coordinated through international bodies like the Organisation for Economic Co-operation and Development (OECD), to ensure they are relevant and reliable for regulatory decision-making. epa.gov For a substance like N-(2-Ethylhexyl)isononanamide, which shows high aquatic toxicity, NAMs can offer a more rapid and mechanistic understanding of its potential environmental effects.
In vitro ecotoxicity assays are laboratory-based tests that use biological components, such as cells or proteins, to identify the potential adverse effects of chemicals. researchgate.net These assays are designed for high-throughput screening, allowing for the rapid testing of many chemicals to prioritize them for further assessment. nih.gov
For a compound like N-(2-Ethylhexyl)isononanamide, which is known to be toxic to aquatic organisms, a battery of in vitro assays could be employed to investigate the underlying mechanisms of toxicity. canada.ca Examples of relevant in vitro approaches include:
Cell-based High-Throughput Screening (HTS) Assays: These can measure various endpoints, such as cytotoxicity (cell death), in cell lines derived from fish or aquatic invertebrates. nih.govresearchgate.net A strong correlation has been found between the number of biological pathways a chemical is active in and the concentration at which it causes cytotoxicity. nih.gov
Multiplexed Gene Expression Assays: Using primary cells (e.g., from fish liver), these assays can determine how the substance affects the expression of genes related to key toxicity pathways, such as metabolism or stress response. nih.gov
Assays Measuring Complex Cellular Phenotypes: High-content imaging can be used to assess changes in cell morphology, growth, and other complex cellular responses after exposure to the chemical. nih.gov
These methods provide data at the molecular and cellular levels, which can be used to build Adverse Outcome Pathways (AOPs) that link a molecular initiating event to an adverse outcome relevant for ecological risk assessment. nih.gov
In chemico methods assess the reactivity of a chemical with specific biomolecules, such as proteins or DNA, outside of a living system. These assays are particularly useful for predicting molecular initiating events (MIEs) of toxicity, such as skin sensitization, which is fundamentally a reactivity-driven process. researchgate.net
While no specific in chemico reactivity data for N-(2-Ethylhexyl)isononanamide were found, validated methods exist that could be applied to assess its reactivity potential. The most prominent of these is the Direct Peptide Reactivity Assay (DPRA), which is an accepted OECD Test Guideline (TG 442C). researchgate.netnih.govresearchgate.net
The principles of the DPRA involve:
Incubation: The test chemical is incubated with synthetic peptides containing either cysteine or lysine (B10760008) residues. These amino acids are common targets for reactive chemicals in proteins like skin albumin. researchgate.netresearchgate.net
Quantification: High-Performance Liquid Chromatography (HPLC) is used to measure the concentration of the unreacted peptides after the incubation period. researchgate.net
Endpoint: The endpoint is the percentage of peptide depletion. A significant depletion of one or both peptides indicates that the chemical is reactive and has the potential to be a sensitizer. researchgate.net
Other similar methods, like the Amino Acid Derivative Reactivity Assay (ADRA), also exist. nih.gov These in chemico assays provide a reliable, animal-free method for screening chemicals for their intrinsic reactivity, a key piece of information in a comprehensive hazard assessment. nih.govresearchgate.net
Q & A
Q. Q1: What are the standard analytical techniques for characterizing Einecs 298-194-7, and how should experimental protocols ensure reproducibility?
Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). To ensure reproducibility:
- Experimental Design : Detail all parameters (e.g., solvent purity, instrument calibration, temperature control) in the methods section, following guidelines for technical clarity .
- Data Presentation : Use tables to summarize spectral peaks (e.g., NMR shifts, MS fragmentation patterns) alongside reference standards (see Table 1). Avoid redundancy between text and figures .
- Reproducibility : Include raw data in supplementary materials and cross-validate results with independent trials .
Table 1 : Example Spectral Data for this compound
| Technique | Key Peaks/Features | Reference Standard |
|---|---|---|
| NMR (¹H) | δ 7.2–7.5 (m, 4H) | TMS (δ 0.0) |
| MS | m/z 180 [M+H]⁺ | Calibrated with NaTFA |
Q. Q2: How can researchers optimize synthesis protocols for this compound while controlling variables like reaction time and catalyst loading?
Methodological Answer : Adopt a factorial design of experiments (DoE) to systematically vary parameters:
- Variable Isolation : Test catalyst loading (e.g., 0.5–5 mol%) and reaction time (1–24 hrs) while holding other factors constant .
- Data Analysis : Use ANOVA to identify statistically significant effects. Report confidence intervals and outliers in tabular form .
- Validation : Replicate optimal conditions in triplicate and compare yields/purity via HPLC .
Advanced Research Questions
Q. Q3: How should researchers resolve contradictions in reported spectral data for this compound across literature sources?
Methodological Answer :
- Comparative Analysis : Compile existing NMR/MS data into a meta-table, highlighting discrepancies (e.g., solvent-induced shifts, impurity artifacts) .
- Hypothesis Testing : Replicate conflicting experiments under identical conditions. Use controlled variables (e.g., deuterated solvents, inert atmosphere) .
- Error Attribution : Classify discrepancies as methodological (e.g., calibration drift) or compound-related (e.g., polymorphic forms) .
Q. Q4: What computational strategies are effective for modeling the reactivity of this compound in aqueous environments?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate solvation energies and transition states using software like Gaussian or ORCA. Validate with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways under varying pH/temperature. Compare trajectory snapshots with spectroscopic results .
- Data Integration : Cross-reference computational predictions with experimental LC-MS degradation profiles .
Q. Q5: How can multi-omics approaches elucidate the environmental impact of this compound on microbial communities?
Methodological Answer :
- Experimental Design : Expose microbial consortia to sublethal doses and analyze via metagenomics, metabolomics, and proteomics .
- Data Normalization : Use spike-in controls for quantitative omics and correct for batch effects .
- Correlation Analysis : Map metabolite shifts to gene expression changes using network models (e.g., Cytoscape) .
Q. Q6: What methodologies address the challenges of quantifying trace impurities in this compound batches?
Methodological Answer :
- Sensitivity Optimization : Employ ultra-HPLC (UHPLC) with tandem MS detection (LOQ < 0.1%). Calibrate with certified reference materials .
- Statistical Rigor : Apply limit tests (e.g., ICH Q3 guidelines) and report impurity profiles with error bars .
- Inter-lab Validation : Share samples with independent labs to assess method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
